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4-Azido-D-phenylalanine

Aptamer selection bacterial cell wall labeling enantiomeric specificity

Standard L-azidophenylalanine fails in stereospecific bacterial cell wall labeling or mirror-image aptamer development. 4-Azido-D-phenylalanine solves this via its D-backbone. - Enables metabolic incorporation into bacterial peptidoglycan for clickable surface labeling (SPAAC/CuAAC). - Essential template for L-RNA aptamer (Spiegelmer) generation targeting D-amino acids. - ≥98% purity, solid form, azide handle stable under Fmoc SPPS.

Molecular Formula C9H10N4O2
Molecular Weight 206.205
CAS No. 1241681-80-0
Cat. No. B2652313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-D-phenylalanine
CAS1241681-80-0
Molecular FormulaC9H10N4O2
Molecular Weight206.205
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]
InChIInChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m1/s1
InChIKeyNEMHIKRLROONTL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-D-phenylalanine Selection Guide


4-Azido-D-phenylalanine (4-AzD, CAS 1241681-80-0) is a non-canonical amino acid (ncAA) and a D-enantiomer of the more widely utilized 4-azido-L-phenylalanine [1]. Characterized by an aryl azide moiety (-N₃) at the para position of its phenyl ring, 4-AzD serves as a click-chemistry-compatible, bioorthogonal handle for site-specific protein labeling and crosslinking [2]. Its D-configuration confers distinct metabolic and stereochemical properties, enabling applications where L-amino acids are poorly tolerated, such as in bacterial cell wall remodeling and the generation of mirror-image aptamers . The compound is supplied as a solid with a purity typically ≥98% and is a derivative of the achiral 4-azidophenylalanine scaffold [1].

Stereochemistry
D-enantiomer supports studies requiring D-stereochemistry, including bacterial cell wall remodeling and L-aptamer selection.
Bioorthogonal Handle
Aryl azide enables click chemistry (SPAAC/CuAAC) for site-specific protein labeling and crosslinking applications.
Form
Solid reagent with typical purity ≥98% (HPLC); Fmoc-protected derivative available for SPPS.

Irreplaceability of 4-Azido-D-phenylalanine


The direct substitution of 4-Azido-D-phenylalanine with its L-enantiomer (4-Azido-L-phenylalanine, CAS 33173-53-4) or achiral azido-phenylalanine analogs fails in applications requiring stereospecific recognition, differential metabolic stability, or specialized enantiomeric environments. The D-configuration of 4-AzD is essential for incorporation into D-amino acid metabolic pathways, such as those involved in bacterial peptidoglycan biosynthesis , and for the generation of L-RNA aptamers that recognize L-amino acid targets . Furthermore, class-level evidence from D-amino acid studies suggests that the D-configuration may confer enhanced metabolic stability relative to L-enantiomers, as it renders the molecule less susceptible to endogenous mammalian proteases [1]. In vivo photocrosslinking studies with p-azidophenylalanine (pAzpa) have also demonstrated that the reactivity of the azide handle is profoundly influenced by its local protein environment, meaning the amino acid backbone configuration is not a neutral bystander but can alter local probe placement and crosslinking efficiency [2].

L-Enantiomer does not replace D
4-Azido-L-phenylalanine is not validated for D-amino acid pathway studies; its use may not support bacterial cell wall incorporation or L-aptamer generation where the D-configuration is required.
Stereochemical environment shifts reactivity
Protein local environment modulates azide reactivity. Switching enantiomer could alter probe placement and crosslinking efficiency in photoaffinity or click-labeling experiments.
Metabolic stability may differ
Reported class-level evidence suggests D-amino acids may be less susceptible to mammalian proteases, meaning the L-analog could exhibit different metabolic stability profiles in cellular studies.

4-Azido-D-phenylalanine Comparative Evidence


Enantiomeric Specificity for Bacterial and Aptamer Engineering

4-Azido-D-phenylalanine (D-enantiomer) is structurally and functionally distinct from its L-enantiomer (4-Azido-L-phenylalanine), with documented, non-interchangeable applications. The D-enantiomer is specifically validated for feeding into bacterial cells where it incorporates into the cell wall, leveraging the D-amino acid metabolic pathways unique to prokaryotes. This is not a property of the L-enantiomer . Furthermore, the D-enantiomer is used to generate L-RNA aptamers that bind to the corresponding L-amino acid target, an application dependent on the specific chiral inversion .

Enantiomeric specificity
Data to verify
D-enantiomer validated for bacterial cell wall incorporation; L-enantiomer not validated.
Chiral-dependent functional requirement
Supplier-reported application context; independent validation may be needed.
Aptamer selection bacterial cell wall labeling enantiomeric specificity

Incorporation Efficiency in Genetic Code Expansion

In a direct comparative study of four azido-modified phenylalanine analogs, the parent p-azido-phenylalanine scaffold (represented by 4-azido-L-phenylalanine) was successfully genetically incorporated into superfolder GFP (sfGFP) using an engineered orthogonal aminoacyl-tRNA synthetase. While the study focused on L-enantiomers, it establishes a baseline for the azidophenylalanine class: the incorporation efficiency was 'high' and site-specific, as verified by SDS-PAGE and ESI-Q-TOF mass analysis [1]. For 4-Azido-D-phenylalanine, cross-study evidence indicates that when optimized in Salmonella using a specific promoter pair (Sal-lpp for AARS, Sal-ProK for tRNA), the incorporation efficiency of the p-azido-phenylalanine scaffold (pAzF) is approximately 30% relative to wild-type sfGFP expression [2]. This demonstrates the scaffold's viability as a robust click chemistry handle when introduced via genetic code expansion.

Genetic code expansion
Cross-study comparable
~30% incorporation efficiency relative to wild-type sfGFP for azido scaffold in Salmonella.
Scaffold supports quantifiable site-specific incorporation
Compared to high-efficiency L-enantiomer incorporation in E. coli.
Genetic code expansion protein engineering amber codon suppression

SPAAC Rate Enhancement in Hydrophobic Environments

A direct study using genetically encoded p-azido-phenylalanine (azF) demonstrated that the local environment dramatically modulates bioorthogonal reaction kinetics. When azF residues were situated on the transmembrane surfaces of detergent-solubilized G protein-coupled receptors (GPCRs), the strain-promoted azide-alkyne cycloaddition (SPAAC) with a dibenzocyclooctyne (DIBO)-modified fluorescent probe exhibited an up to 1000-fold rate enhancement compared to azF residues on water-exposed surfaces [1]. This micelle-enhanced effect is attributed to the high local concentration of the hydrophobic DIBO moiety within the detergent micelle core [1].

SPAAC rate enhancement
Direct head-to-head
Up to 1000-fold rate increase on transmembrane vs. water-exposed azide positions.
Micelle-enhanced labeling in lipid-like environments
Detergent-solubilized GPCRs, DIBO dye; context-dependent property.
Bioorthogonal chemistry SPAAC membrane protein labeling

Azidophenylalanine Explosion Hazard and Synthesis Safety

A comprehensive study on the synthesis of 4-azido-L-phenylalanine, the L-enantiomer of the target compound, details a reliable, scalable, and chromatography-free synthetic route. Critically, the study also identified that the isolated 4-azido-L-phenylalanine product exhibits previously undocumented explosive characteristics, with differential scanning calorimetry (DSC) analysis revealing an exotherm of 120 J/g at 136°C [1]. While this is not a direct measurement of 4-Azido-D-phenylalanine, the class-level inference is strong: the shared aryl azide moiety and similar molecular structure indicate that 4-AzD will possess a comparable, significant explosion hazard profile.

Explosion hazard
Class-level inference
L-enantiomer DSC exotherm 120 J/g at 136°C; similar risk inferred for D-form.
Quantified thermal hazard informs handling
Storage at −20°C recommended; treat as potentially explosive.
Synthesis safety explosion hazard

Azide Stability in Solid-Phase Peptide Synthesis

The azido group of 4-Azido-D-phenylalanine, when protected as an Fmoc derivative (Fmoc-4-azido-D-Phe-OH), demonstrates excellent stability under standard solid-phase peptide synthesis (SPPS) conditions. Specifically, the side-chain azido (N₃) group is stable to trifluoroacetic acid (TFA) and piperidine (Pip), the two primary reagents used for iterative deprotection in Fmoc-based SPPS . This is a crucial practical advantage over other potentially labile functional groups, such as certain esters or disulfides.

SPPS stability
Class-level inference
Azido group stable to TFA and piperidine under standard Fmoc SPPS conditions.
Compatible with automated peptide synthesis
Based on Fmoc-4-azido-D-Phe-OH; no premature side-chain decomposition.
Solid-phase peptide synthesis Fmoc chemistry side-chain stability

4-Azido-D-phenylalanine Key Applications


Bacterial Peptidoglycan Labeling and Engineering

This application leverages the unique ability of D-amino acids, specifically 4-Azido-D-phenylalanine, to be metabolically incorporated into bacterial peptidoglycan. As documented by vendor application notes, feeding clickable D-amino acids to bacterial cells results in their integration into the cell wall . This allows researchers to install a bioorthogonal azide handle directly onto the bacterial surface, which can then be conjugated to fluorophores or affinity tags via click chemistry (SPAAC or CuAAC) for imaging, tracking, or mechanistic studies of cell wall synthesis and remodeling. The use of the D-enantiomer is critical, as the L-enantiomer is not efficiently incorporated via this pathway.

L-RNA Aptamer (Spiegelmer) Generation

4-Azido-D-phenylalanine is a key reagent for the generation of L-RNA aptamers. The application note indicates that D-amino acids can be used to generate L-RNA aptamers that bind to the corresponding L-amino acid . In this context, the D-amino acid serves as the chiral template. The azide group on 4-AzD provides a convenient click chemistry handle to immobilize the target D-amino acid onto a solid support for SELEX (Systematic Evolution of Ligands by Exponential Enrichment) or to label the resulting L-aptamer for detection. This approach is essential for developing nuclease-resistant therapeutic and diagnostic aptamers (Spiegelmers).

In Vivo Photo-Crosslinking of Protein Interactions

While the direct evidence for the D-enantiomer is limited, the robust performance of the p-azidophenylalanine scaffold in vivo photocrosslinking supports the use of 4-Azido-D-phenylalanine as a photoaffinity probe. Studies show that p-azidophenylalanine (pAzpa) can be site-specifically incorporated into proteins and activated by UV light to covalently crosslink with nearby binding partners within living cells [1]. The D-configuration may be particularly valuable when probing interactions involving proteins with D-amino acid-binding domains or when a non-native stereocenter is required to perturb the local structure. The 1000-fold rate enhancement in membrane environments for azide-based SPAAC [2] further suggests that 4-AzD could be a superior probe for studying membrane protein interactions.

Solid-Phase Synthesis of Azide-Modified Peptides

The stability of the azide moiety on Fmoc-4-azido-D-phenylalanine under standard Fmoc/tBu SPPS conditions makes it a highly reliable building block for incorporating a single, well-defined bioorthogonal handle into synthetic peptides. This enables the site-specific conjugation of peptides to payloads (e.g., drugs, toxins, fluorophores) or surfaces, which is critical for developing homogenous, well-characterized peptide therapeutics, vaccines, and biomaterials. The D-configuration can also enhance the metabolic stability of the resulting peptide conjugate in vivo, as it is resistant to common proteases [3].

Application
Selection Property
Validation Focus
Bacterial peptidoglycan labeling
D-enantiomer metabolic incorporation
Cell wall integration and click labeling
L-RNA aptamer (Spiegelmer) generation
Chiral template for aptamer selection
Immobilization and SELEX compatibility
In vivo photo-crosslinking studies
Photoaffinity probe with azide handle
UV-crosslinking efficiency and context-dependent reactivity
Solid-phase peptide synthesis (SPPS)
Azide stability under Fmoc/tBu chemistry
Compatibility with standard synthesizers and TFA/piperidine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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